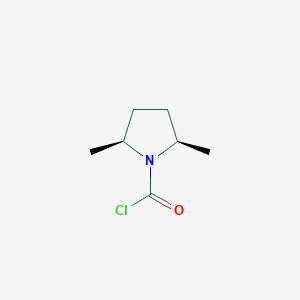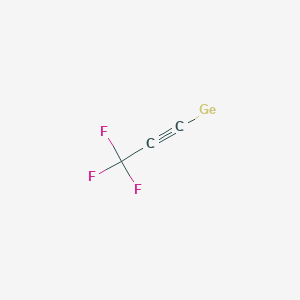
3,3,3-Trifluoropropynylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,3-Trifluoroprop-1-yn-1-yl)germane is a chemical compound that features a germanium atom bonded to a trifluoropropynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoroprop-1-yn-1-yl)germane typically involves the reaction of germanium tetrachloride with a trifluoropropynyl lithium reagent. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
GeCl4+CF3C≡CLi→(3,3,3-Trifluoroprop-1-yn-1-yl)germane+LiCl
Industrial Production Methods
Industrial production methods for (3,3,3-Trifluoroprop-1-yn-1-yl)germane are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3,3-Trifluoroprop-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds.
Applications De Recherche Scientifique
(3,3,3-Trifluoroprop-1-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It may be used in the production of specialized coatings and polymers.
Mécanisme D'action
The mechanism by which (3,3,3-Trifluoroprop-1-yn-1-yl)germane exerts its effects is not fully understood. its reactivity is primarily influenced by the presence of the trifluoropropynyl group, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3,3-Trifluoroprop-1-yn-1-yl)benzene: This compound features a benzene ring instead of a germanium atom.
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)germane: This compound contains four trifluoropropynyl groups bonded to a single germanium atom.
Uniqueness
(3,3,3-Trifluoroprop-1-yn-1-yl)germane is unique due to the presence of both a germanium atom and a trifluoropropynyl group. This combination imparts distinct chemical properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C3F3Ge |
|---|---|
Poids moléculaire |
165.66 g/mol |
InChI |
InChI=1S/C3F3Ge/c4-3(5,6)1-2-7 |
Clé InChI |
NUNUCWNFKSGDBF-UHFFFAOYSA-N |
SMILES canonique |
C(#C[Ge])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)

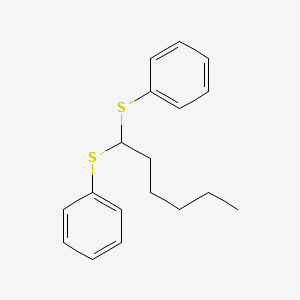

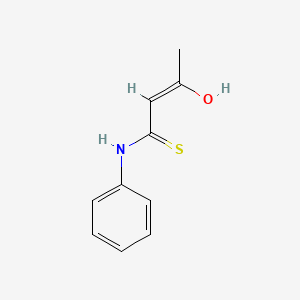
![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
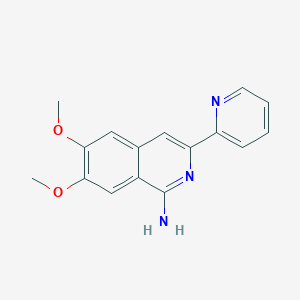
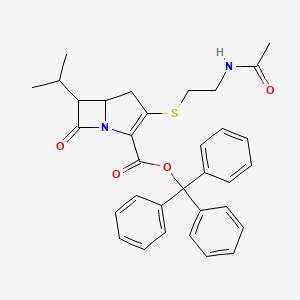
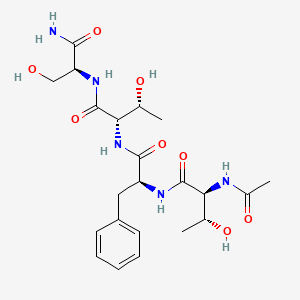
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
